Tetrahydro 11-Deoxycorticosterone 3
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Overview
Description
Preparation Methods
The preparation of Tetrahydro 11-Deoxycorticosterone 3 involves several synthetic routes and reaction conditions. One common method includes the use of deuterated compounds, such as Tetrahydro 11-Deoxycorticosterone-d3, which is a deuterated form of Tetrahydro 11-Deoxycorticosterone . The compound is typically synthesized in a laboratory setting, and the process involves precise control of reaction conditions, including temperature and pH levels.
Chemical Reactions Analysis
Tetrahydro 11-Deoxycorticosterone 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tetrahydro 11-Deoxycorticosterone 3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in biochemical assays and analytical chemistry.
Biology: Studied for its role as a neurosteroid and its effects on the GABAA receptor.
Industry: Utilized in the production of biochemical reagents and standards for research purposes
Mechanism of Action
The mechanism of action of Tetrahydro 11-Deoxycorticosterone 3 involves its role as a neurosteroid and a positive allosteric modulator of the GABAA receptor . At physiological concentrations, it selectively enhances tonic currents mediated by αβδ receptors, reducing neuronal excitability . This modulation of the GABAA receptor contributes to its neuroinhibitory properties, making it a potential candidate for therapeutic applications in neurological disorders .
Comparison with Similar Compounds
Tetrahydro 11-Deoxycorticosterone 3 can be compared with other similar compounds, such as:
Tetrahydrodeoxycorticosterone: Another neurosteroid and positive allosteric modulator of the GABAA receptor.
Tetrahydro 11-Deoxycorticosterone-d3: A deuterated form of Tetrahydro 11-Deoxycorticosterone.
The uniqueness of this compound lies in its specific molecular structure and its potent neuroinhibitory properties, which make it a valuable compound for research in neurobiology and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNOSGJSTZJIRI-RVBRMEHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858446 |
Source
|
Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-36-8 |
Source
|
Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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